molecular formula C9H11N5 B13337739 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13337739
M. Wt: 189.22 g/mol
InChI Key: IECUEMKCKYBOFN-UHFFFAOYSA-N
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Description

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 6-methylpyridin-2-ylmethylamine with 1H-1,2,4-triazole-3-carboxylic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
  • 1-[(6-methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
  • 1-[(6-methylpyridin-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Uniqueness

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-3-2-4-8(12-7)5-14-6-11-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

IECUEMKCKYBOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=NC(=N2)N

Origin of Product

United States

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